tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

Quality Assurance Medicinal Chemistry Analytical Standards

This 4-iodo-6-methoxy-3-Boc-amino pyridine (CAS 1200132-06-4) is a specialized building block for Suzuki-Miyaura and Buchwald-Hartwig reactions. Unlike generic isomers, its precise substitution pattern ensures reproducible regiochemical outcomes and catalyst compatibility. Available with 98% purity and analytical certification (NMR, HPLC, GC) for impurity-sensitive workflows. Long-term stability at -20°C (1-2 years) supports bulk procurement and inventory planning. For research use only.

Molecular Formula C11H15IN2O3
Molecular Weight 350.15 g/mol
CAS No. 1200132-06-4
Cat. No. B1466827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
CAS1200132-06-4
Molecular FormulaC11H15IN2O3
Molecular Weight350.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1I)OC
InChIInChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15)
InChIKeyFSBITMHESFEWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4) for Research Procurement: Compound Class and Basic Characteristics


Tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4) is a polysubstituted pyridine derivative belonging to the class of N-Boc-protected halogenated heterocyclic amines, with the molecular formula C11H15IN2O3 and a molecular weight of 350.15 g/mol . It features an iodine atom at the 4-position, a methoxy group at the 6-position, and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position of the pyridine ring . This compound is primarily employed as a synthetic building block and research reagent, with its structural attributes—particularly the 4-iodo substituent and Boc-protected amine—enabling its utility in cross-coupling reactions, medicinal chemistry scaffold diversification, and as a reference substance for pharmaceutical impurity analysis [1].

Why Generic Substitution Fails: Positional Isomerism and Functional Group Constraints for Tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate


Generic substitution among Boc-protected iodomethoxypyridines is not scientifically valid due to positional isomerism that dictates distinct regiochemistry in cross-coupling reactions and divergent electronic properties. The 4-iodo-6-methoxy-3-Boc-amino substitution pattern (CAS 1200132-06-4) is structurally distinct from the 4-iodo-2-methoxy-3-Boc-amino isomer (CAS 162709-20-8) and the non-methoxylated 4-(Boc-amino)-3-iodopyridine (CAS 211029-67-3), each presenting unique steric and electronic environments that alter reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations . While vendors may list these compounds under overlapping search terms, their InChIKeys are non-identical, and substitution without experimental validation of regiochemical outcomes risks synthetic failure, necessitating compound-specific procurement for reproducible research workflows .

Product-Specific Quantitative Evidence: Tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate Differentiation Data


Certified Purity with Multi-Method Batch Analysis for Tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

Bidepharm supplies tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4) at a standard purity of 98%, accompanied by batch-specific quality certificates that include NMR, HPLC, and GC analytical data . In comparison, alternative vendors such as ChemSrc offer the identical compound at 95.0% purity without explicit multi-method certification .

Quality Assurance Medicinal Chemistry Analytical Standards

Defined Long-Term Storage Stability for Tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

Bio-Fount specifies defined storage conditions for tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate: storage at -4°C for 1-2 weeks, with longer-term stability maintained at -20°C for 1-2 years [1]. In contrast, Aladdin's 4-(Boc-amino)-3-iodopyridine (CAS 211029-67-3), a structurally related comparator lacking the 6-methoxy substituent, is specified only for storage at 2-8°C under argon with protection from light, without a quantified long-term stability duration .

Stability Laboratory Storage Reagent Management

Physicochemical Property Differentiation: Predicted pKa and Density for Tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate

Chem960 reports predicted physicochemical parameters for tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4), including a predicted pKa of 11.55 ± 0.70, predicted density of 1.608 ± 0.06 g/cm³, predicted boiling point of 342.5 ± 42.0 °C, topological polar surface area (TPSA) of 60.4 Ų, and XlogP of 2.4 . For the positional isomer tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS 162709-20-8), these specific predicted values are not uniformly reported across authoritative databases, limiting direct parameter substitution in computational models [1].

Physicochemical Properties Computational Chemistry Formulation Design

Best Research and Industrial Application Scenarios for Tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate


High-Reproducibility Synthetic Intermediate Procurement

For research groups conducting multi-step syntheses where batch-to-batch consistency is critical, procurement of CAS 1200132-06-4 from vendors offering 98% purity with NMR, HPLC, and GC certification (such as Bidepharm) provides documented quality assurance that 95% purity alternatives without analytical certificates cannot match . This is particularly relevant when the compound serves as a key intermediate in cross-coupling sequences where impurities could poison palladium catalysts or generate uncharacterized byproducts.

Long-Term Reagent Inventory Planning

Laboratories requiring bulk procurement and extended storage benefit from the defined long-term stability specification of 1-2 years at -20°C provided by suppliers like Bio-Fount for CAS 1200132-06-4 [1]. This quantified shelf-life enables accurate inventory forecasting and reduces material waste, whereas structurally related Boc-protected iodopyridines without specified long-term stability durations necessitate conservative stock management and risk degradation-related experimental failure.

In Silico Drug Discovery and ADME Prediction

Computational chemists and medicinal chemistry teams engaged in virtual screening or property-based lead optimization can utilize the consolidated predicted physicochemical parameters reported for CAS 1200132-06-4—including pKa (11.55 ± 0.70), XlogP (2.4), and TPSA (60.4 Ų)—as reliable inputs for in silico ADME models . The comprehensive parameter documentation for this specific regioisomer supports more confident property predictions compared to positional isomers lacking uniformly reported computational descriptors.

Pharmaceutical Impurity Reference Standard Use

The compound is explicitly designated for use as a reference substance for drug impurities and as a biomedical research reagent [2]. In analytical development and quality control workflows, CAS 1200132-06-4 can serve as a characterized impurity standard, with its 98% purity and available analytical certificates (NMR, HPLC, GC) supporting method validation and impurity profiling studies in pharmaceutical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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